28-Deacetylbelamcandal

PKC activation tumor promotion spiroiridal pharmacology

28-Deacetylbelamcandal is the only iridal with validated in vivo tumor-promoting activity and direct PKC binding data. This unique niche—100-fold more potent than its geometric isomer—makes it an irreplaceable positive control for TPA-type tumor promoter research. Avoid the instability of belamcandal and the unpredictable potency of other iridals. Standardize your HL-60 cell adhesion assay with its defined 0.5 µM benchmark. Ensure your next PKC study uses the definitive iridal standard.

Molecular Formula C30H46O5
Molecular Weight 486.7 g/mol
CAS No. 138521-96-7
Cat. No. B1239850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name28-Deacetylbelamcandal
CAS138521-96-7
Synonyms28-deacetylbelamcandal
Molecular FormulaC30H46O5
Molecular Weight486.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(=C)C=CC=C(CO)C1CCC2(C1O)C(C(=C(C)C=O)CCC2(C)O)CCCO)C
InChIInChI=1S/C30H46O5/c1-21(2)9-6-10-22(3)11-7-12-24(20-33)26-15-17-30(28(26)34)27(13-8-18-31)25(23(4)19-32)14-16-29(30,5)35/h7,9,11-12,19,26-28,31,33-35H,3,6,8,10,13-18,20H2,1-2,4-5H3/b11-7+,24-12-,25-23-/t26-,27+,28+,29-,30-/m0/s1
InChIKeyXVFORSWJIMCHND-ADWNQYOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





28-Deacetylbelamcandal (CAS 138521-96-7): A Spiroiridal Triterpenoid PKC Activator for Tumor-Promotion Research


28-Deacetylbelamcandal (CAS 138521-96-7) is a spiroiridal-type triterpenoid first isolated from the rhizomes of Iris tectorum and Belamcanda chinensis (Iridaceae) [1]. It belongs to the iridal class of bicyclic seco-ring-A triterpenoids and is the 28-deacetyl derivative of belamcandal. The compound acts as a 12-O-tetradecanoylphorbol 13-acetate (TPA)-type tumor promoter by binding to and activating protein kinase C (PKC), inducing TNF-α release, and promoting two-stage carcinogenesis in mouse skin [1]. Its molecular formula is C₃₀H₄₆O₅ (MW 486.7 g/mol), and it features a characteristic spiro-bicyclic framework with an E-methylidene aldehyde at C-1 and a hydroxyl group at C-26 [2].

Why Belamcandal, Iridotectoral B, or Other In-Class Iridals Cannot Substitute 28-Deacetylbelamcandal


Iridal-type triterpenoids cannot be generically interchanged for PKC activation studies because subtle structural variations produce orders-of-magnitude differences in potency. The geometric isomer of 28-deacetylbelamcandal at the α,β-unsaturated aldehyde (iridotectoral B) exhibits approximately 100-fold weaker PKC activation [1]. The 28-acetoxy precursor belamcandal is chemically unstable and decomposes during routine drying, losing its biological activity [2]. Moreover, the monocyclic iridal iso-iridogermanal (the 16-deacetylated derivative of 16-O-acetyl-iso-iridogermanal) shows roughly 10-fold lower PKC activity than its acetylated counterpart [1], demonstrating that acetylation status at different positions has non-uniform and unpredictable effects on potency. These structure-activity relationships establish that 28-deacetylbelamcandal occupies a unique activity-stability niche among iridals, making direct substitution scientifically unreliable without explicit experimental re-validation.

28-Deacetylbelamcandal: Quantitative Differentiation Evidence Against Closest Analogs and Reference Standards


PKC Activation ED50: 28-Deacetylbelamcandal vs. TPA Reference Standard vs. Geometric Isomer Iridotectoral B

28-Deacetylbelamcandal (compound 4) activates protein kinase C with an ED50 of 300 nM, approximately 1/15th the potency of TPA (ED50: 20 nM) [1]. Critically, its geometric isomer iridotectoral B (compound 5), which differs only in the configuration at the α,β-unsaturated aldehyde moiety, exhibits approximately 100-fold weaker PKC activation (two orders of magnitude lower) [1]. Among all 11 iridal-type triterpenoids tested, 28-deacetylbelamcandal showed the most potent PKC activation activity [1].

PKC activation tumor promotion spiroiridal pharmacology

HL-60 Cell Adhesion Induction: 28-Deacetylbelamcandal vs. 26-Hydroxy-15-Methylidene-Spiroirid-16-Enal and 26-Hydroxy-13-Oxaspiroirid-16-Enal

In a comparative HL-60 cell adhesion assay, 28-deacetylbelamcandal induced 100% cell adhesion at 0.5 μM, demonstrating 2.6-fold greater potency than 26-hydroxy-15-methylidene-spiroirid-16-enal (1.3 μM) and 5-fold greater potency than 26-hydroxy-13-oxaspiroirid-16-enal (2.5 μM) [1]. When benchmarked against TPA in an earlier study, 28-deacetylbelamcandal achieved 100% adhesion at 500 nM versus 3 nM for TPA [2].

HL-60 cell adhesion differentiation assay tumor promoter screening

[³H]PDBu Binding Inhibition IC50: 28-Deacetylbelamcandal vs. TPA

28-Deacetylbelamcandal inhibits specific [³H]phorbol 12,13-dibutyrate (PDBu) binding to partially purified PKC with an IC50 of 200 nM, compared to 15 nM for TPA, representing approximately 1/13th the binding affinity [1]. Among 11 iridals tested for PKC binding, 28-deacetylbelamcandal showed the most potent inhibitory effect [2]. Monocyclic iridals lacking the spiro-bicyclic scaffold (compounds 7–9) showed weaker binding, and geometric isomers at the C-2 position (compounds 2 and 11) were virtually inactive below 100 μM [2].

PKC binding phorbol ester receptor radioreceptor assay

In Vivo Two-Stage Mouse Skin Carcinogenesis: 28-Deacetylbelamcandal vs. TPA

In a two-stage mouse skin carcinogenesis model, groups initiated with 100 μg 7,12-dimethylbenz[a]anthracene (DMBA) and promoted with 400 nmol of 28-deacetylbelamcandal showed 64.3% tumor incidence at week 20, with an average of 4.0 tumors per mouse [1]. The TPA positive control (4 nmol per application) yielded 93.3% tumor incidence and 7.3 tumors per mouse [1]. DMBA alone produced only one tumor in one mouse by week 20, confirming promotion dependence [1]. No other iridal has been demonstrated to possess in vivo tumor-promoting activity in this gold-standard assay; this feature confirms TPA-like mechanism of action for the compound in a living system.

in vivo tumor promotion mouse skin carcinogenesis two-stage model

Chemical Stability Advantage: 28-Deacetylbelamcandal vs. Belamcandal (28-Acetoxy Derivative)

Belamcandal (the 28-acetoxy precursor) is reported to be chemically unstable and undergoes decomposition during routine drying processes, resulting in loss of its laryngeal mucosa stimulation activity [1]. This instability has been attributed to the liability of the acetate ester at C-28. In contrast, 28-deacetylbelamcandal, bearing a free hydroxyl at C-28, lacks this labile ester functionality and represents the stable hydrolysis product of belamcandal. The spiroiridal scaffold stability of the deacetyl derivative is further supported by its successful repeated isolation, full spectroscopic characterization, and reproducible biological testing across multiple independent studies spanning a decade [2][3].

chemical stability natural product procurement structure-stability relationship

High-Value Application Scenarios for 28-Deacetylbelamcandal in PKC-Targeted Research and Tumor Biology


PKC-Dependent Signal Transduction and Tumor-Promotion Mechanistic Studies

28-Deacetylbelamcandal is the only iridal-type triterpenoid with validated in vivo tumor-promoting activity and direct PKC binding/activation data. Researchers investigating PKC-mediated signaling cascades, phorbol ester receptor pharmacology, or the mechanism of TPA-type tumor promoters can use this compound as a non-phorbol, structurally distinct positive control. Its ED50 of 300 nM for PKC activation and IC50 of 200 nM for [³H]PDBu binding displacement provide defined experimental benchmarks for dose-response studies [1][2].

HL-60 Cell Differentiation Screening for Tumor-Promoting Activity

With a 100% HL-60 cell adhesion induction concentration of 0.5 μM (500 nM), 28-deacetylbelamcandal serves as the most potent spiroiridal reference standard in this widely used short-term screening assay for TPA-type tumor promoters. Its potency is 2.6-fold greater than the next active spiroiridal (26-hydroxy-15-methylidene-spiroirid-16-enal) and 5-fold greater than 26-hydroxy-13-oxaspiroirid-16-enal [1]. This quantitative rank-ordering enables researchers to calibrate assay sensitivity and benchmark novel compounds against a well-characterized iridal standard.

Chemical Probe for Structure-Activity Relationship (SAR) Studies of Iridal Triterpenoids

The structure-activity relationships established for 28-deacetylbelamcandal define three critical pharmacophoric elements: a hydrophobic side-chain, an E-methylidene aldehyde at C-1, and a hydroxyl group at C-26 [1]. The 100-fold activity loss in its geometric isomer iridotectoral B provides a precise quantitative framework for investigating the role of aldehyde geometry in PKC activation. As the most potent iridal in its class with fully assigned ¹H and ¹³C NMR spectra and defined stereochemistry [1][2], it functions as an ideal parent scaffold for synthetic derivatization campaigns aimed at modulating PKC affinity or selectivity.

Reference Compound for Natural Product Authentication and Quality Control

Given its presence in both Iris tectorum and Belamcanda chinensis (Iridaceae) and its well-characterized spectroscopic profile (¹H NMR, ¹³C NMR, EIMS, UV, IR) [1][2], 28-deacetylbelamcandal can serve as a chemotaxonomic marker and quantitative reference standard for the authentication of Iridaceae-derived herbal materials or extracts. Its documented isolation yields (e.g., 8–9 mg from 500 g dried rhizome) [2] provide a practical benchmark for extract standardization efforts, and its stable, non-labile C-28 hydroxyl distinguishes it analytically from the unstable acetylated congener belamcandal [3].

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